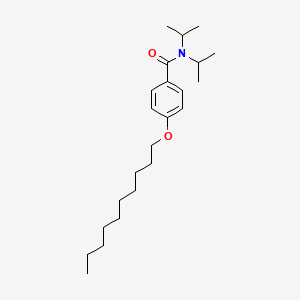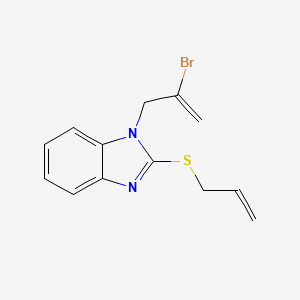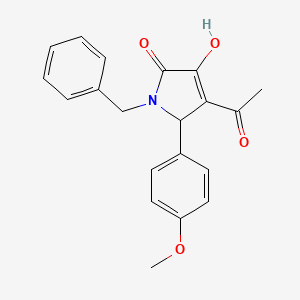![molecular formula C20H26N4O B5203540 N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5203540.png)
N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea, also known as MPPEU, is a chemical compound that has been widely studied for its potential use in scientific research. MPPEU is a urea derivative that has been synthesized through various methods and has shown promising results in various applications, including its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been shown to act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of mood, motivation, and reward. Antagonism of this receptor has been shown to have potential therapeutic effects in various conditions, including drug addiction, depression, and schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce drug-seeking behavior in animals with a history of cocaine self-administration. This compound has also been shown to reduce depressive-like behavior in animal models of depression. Additionally, this compound has been shown to reduce the rewarding effects of nicotine in animal models of nicotine addiction.
実験室実験の利点と制限
N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has several advantages for use in lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various conditions. Additionally, this compound has been shown to have low toxicity and high stability, which makes it a safe and reliable compound for use in lab experiments. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea. One area of interest is its potential therapeutic effects in various conditions, including drug addiction, depression, and schizophrenia. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on dopamine signaling. Finally, there is a need for the development of more efficient synthesis methods for this compound to improve its availability for scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. It has various applications, including its mechanism of action, biochemical and physiological effects, and future directions for research. This compound has several advantages for use in lab experiments, including its selectivity and low toxicity. However, further research is needed to fully understand the potential therapeutic effects of this compound and its mechanism of action.
合成法
N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been synthesized through various methods, including the reaction of 4-methylbenzoyl isocyanate with 1-(4-phenylpiperazin-1-yl)ethanone in the presence of a base. Another method involves the reaction of 4-methylphenyl isocyanate with 1-(4-phenylpiperazin-1-yl)ethanone in the presence of a base. Both methods have been shown to yield this compound in high purity and yield.
科学的研究の応用
N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been extensively studied for its potential use in scientific research. It has been shown to have various applications, including its mechanism of action, biochemical and physiological effects, and future directions for research.
特性
IUPAC Name |
1-(4-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-17-7-9-18(10-8-17)22-20(25)21-11-12-23-13-15-24(16-14-23)19-5-3-2-4-6-19/h2-10H,11-16H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMVDIOSOFKQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isopropyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5203465.png)
![1-benzyl-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203470.png)
![ethyl 4-[({[2-(dimethylamino)-3-pyridinyl]methyl}amino)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B5203475.png)
![7-(3-bromo-4-ethoxy-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5203479.png)


![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-fluorobenzyl)piperazine](/img/structure/B5203510.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(3-methylbutyl)-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5203518.png)
![3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5203532.png)
![1-(2-adamantyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5203541.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5203567.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B5203575.png)
